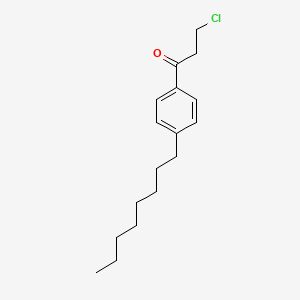

3-Chloro-1-(4-octylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-octylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIVKRLKROHVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743516 | |

| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928165-59-7 | |

| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1 4 Octylphenyl Propan 1 One

Established Synthetic Pathways

Established methods for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one are predominantly centered on the direct introduction of an acyl group onto an aromatic substrate.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, first discovered by Charles Friedel and James Crafts in 1877, remains a principal method for the synthesis of aryl ketones. nih.gov The reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, octylbenzene (B124392), with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. nih.gov

The most direct synthesis of this compound is achieved by the Friedel-Crafts acylation of octylbenzene with 3-chloropropionyl chloride. In this reaction, the Lewis acid catalyst activates the 3-chloropropionyl chloride, forming a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich octylbenzene ring. The long octyl chain is an ortho-, para-directing group, and due to steric hindrance from the bulky alkyl group, the acylation occurs predominantly at the para-position, yielding the desired product.

This method is highly effective for attaching the acyl group to the benzene (B151609) ring and prevents the poly-substitution issues that can plague Friedel-Crafts alkylation reactions. chemguide.co.uk The deactivating nature of the resulting ketone group makes the product less reactive than the starting octylbenzene, thus preventing further acylation. chemguide.co.uk

The choice of Lewis acid catalyst is critical to the success of the Friedel-Crafts acylation, influencing both the reaction rate and the selectivity. A stoichiometric amount of the catalyst is often required because it complexes with the resulting ketone product.

Commonly used Lewis acids for this transformation include:

Aluminum chloride (AlCl₃): A powerful and widely used catalyst for Friedel-Crafts reactions. google.com Its high activity allows the reaction to proceed efficiently, even with moderately reactive substrates.

Ferric chloride (FeCl₃): A milder and often more cost-effective alternative to AlCl₃. Recent studies have shown that iron(III) chloride hexahydrate can effectively catalyze acylations, offering a more robust system that is less sensitive to ambient moisture. beilstein-journals.org

Other Lewis Acids: Boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can also be employed, typically when milder conditions are necessary to avoid side reactions with sensitive functional groups.

The catalyst's strength must be matched to the reactivity of the aromatic substrate. For an activated ring like octylbenzene, a moderately strong Lewis acid like FeCl₃ can provide a good balance between reactivity and selectivity, minimizing potential side reactions.

| Lewis Acid Catalyst | Relative Strength | Typical Use Case | Advantages | Disadvantages |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | General purpose, for less reactive aromatics | High reactivity, readily available | Moisture sensitive, can promote side reactions |

| Ferric chloride (FeCl₃) | Moderate | For activated aromatics like alkylbenzenes | Cost-effective, less harsh than AlCl₃ | May require higher temperatures or longer reaction times |

| Boron trifluoride (BF₃) | Moderate | Used with acyl anhydrides, for sensitive substrates | High selectivity, often used as a gas or in solution | Can be difficult to handle |

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the choice of solvent.

Temperature: Friedel-Crafts acylations are often performed at low temperatures (e.g., 0°C to -30°C) to control the reaction's exothermicity and improve selectivity, particularly to favor the para-isomer over the ortho-isomer. google.com A patent for the analogous acylation of isobutylbenzene (B155976) specifies reaction temperatures of -10°C or below to achieve high purity. google.com However, some modern protocols using milder catalysts may employ elevated temperatures (e.g., 40-60°C). researchgate.net

Solvent: The choice of solvent can significantly impact the reaction. Common solvents include non-polar, inert liquids like carbon disulfide (CS₂), nitrobenzene, or halogenated hydrocarbons such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). Excess octylbenzene can also serve as the solvent. google.com More recently, ionic liquids (ILs) have been explored as environmentally benign and reusable solvent-catalyst systems. beilstein-journals.org Studies using tunable aryl alkyl ionic liquids (TAAILs) with FeCl₃·6H₂O have shown high yields for the acylation of substituted benzenes. researchgate.netnih.gov

| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃·6H₂O (10) | TAAIL 6 | 60 | 2 | 97 | researchgate.net |

| FeCl₃·6H₂O (5) | TAAIL 6 | 60 | 2 | 87 | researchgate.net |

| FeCl₃·6H₂O (10) | TAAIL 6 | 40 | 2 | 82 | researchgate.net |

| FeCl₃·6H₂O (5) | TAAIL 6 | 40 | 2 | 68 | researchgate.net |

Alternative Acylation and Chlorination Strategies

While Friedel-Crafts acylation is the most direct route, other established strategies could be adapted for the synthesis of this compound. One such approach involves a two-step process: acylation followed by chlorination.

For instance, one could first perform a Friedel-Crafts acylation of octylbenzene with acryloyl chloride to form 1-(4-octylphenyl)prop-2-en-1-one. Subsequent hydrochlorination of the alkene moiety would yield the target compound. Another possibility is the acylation with 3-hydroxypropionyl chloride, followed by conversion of the hydroxyl group to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). These multi-step routes are generally less efficient than the direct approach but may be considered if the primary acylating agent, 3-chloropropionyl chloride, is unavailable or if specific stereochemistry is desired in related molecules.

Advanced Synthetic Approaches to this compound

Modern organic synthesis seeks to overcome the limitations of classical methods, such as the use of stoichiometric and moisture-sensitive catalysts in Friedel-Crafts reactions. Although not specifically documented for this compound, several advanced catalytic methods represent plausible alternative synthetic routes.

One promising strategy is the use of transition-metal-catalyzed cross-coupling reactions. For example, a nickel-catalyzed reductive coupling of an appropriate aryl acid derivative (like 4-octylbenzoic acid) with a 3-chloropropyl halide could form the desired ketone. rsc.org Similarly, palladium-catalyzed carbonylative cross-coupling reactions, which involve the insertion of carbon monoxide, could potentially be used. A reaction between an aryl halide (e.g., 4-octyl-iodobenzene) and an organometallic reagent derived from 1,2-dichloroethane under a carbon monoxide atmosphere could, in principle, construct the desired framework. acs.org

Another modern approach involves the ring-opening of aryl cyclopropanes. A visible-light-mediated, catalyst-free method has been reported for the synthesis of β-chloro ketones from aryl cyclopropanes using simple reagents like oxygen and hydrochloric acid. researchgate.net Applying this logic, 1-cyclopropyl-4-octylbenzene could serve as a precursor to the target molecule, offering a metal-free alternative to classical methods. These advanced methods often provide milder reaction conditions and greater functional group tolerance compared to the traditional Friedel-Crafts reaction.

Chemo- and Regioselective Synthesis Techniques

The primary method for synthesizing this compound is the Friedel-Crafts acylation of octylbenzene with 3-chloropropionyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring. The chemo- and regioselectivity of this reaction are critical for achieving a high yield of the desired product.

Regioselectivity: The octyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky octyl group, the acylation reaction will predominantly occur at the para-position, leading to the desired 1,4-disubstituted product. The formation of the ortho-isomer is significantly less favorable. This high regioselectivity is a key advantage in the synthesis of this compound.

Chemoselectivity: Friedel-Crafts acylation is generally a chemoselective reaction. The acylium ion, formed from 3-chloropropionyl chloride and a Lewis acid catalyst, is a relatively weak electrophile and does not typically react with the alkyl chain. However, one of the limitations of Friedel-Crafts reactions is that the product, an aromatic ketone, is less reactive than the starting material. This deactivation of the ring prevents polysubstitution, where more than one acyl group is added to the benzene ring.

A typical reaction procedure involves the slow addition of 3-chloropropionyl chloride to a mixture of octylbenzene and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane at a controlled temperature. iucr.orgchemicalbook.com

| Parameter | Condition | Rationale |

| Reactants | Octylbenzene, 3-Chloropropionyl chloride | Precursors for the target molecule. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. |

| Solvent | Dichloromethane | Inert solvent for the reaction. |

| Temperature | 0°C to room temperature | To control the reaction rate and minimize side products. |

| Work-up | Quenching with ice/HCl, extraction | To stop the reaction and isolate the product. |

Application of Novel Catalytic Systems

While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. researchgate.net Modern synthetic chemistry has focused on developing more sustainable and efficient catalytic systems for Friedel-Crafts acylation. These novel catalysts aim to be reusable, require smaller quantities, and offer improved selectivity under milder conditions.

Heterogeneous Catalysts: Solid acid catalysts represent a significant advancement. These include zeolites, clays (B1170129) (like Fe-K10 montmorillonite), and metal oxides supported on materials like MCM-41. acs.orgresearchgate.net These catalysts offer advantages such as easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosiveness. acs.org

Green Catalysts: Deep eutectic solvents (DES) and ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional solvents and catalysts. rsc.orgrsc.org For instance, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can function as both the catalyst and the solvent, leading to high yields and regioselectivity in acylation reactions. rsc.orgrsc.org Similarly, certain ionic liquids in combination with mild Lewis acids like iron(III) chloride hexahydrate have been shown to be effective catalyst systems that are stable in the presence of air and moisture. beilstein-journals.org

| Catalyst Type | Examples | Advantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | High reactivity, well-established. google.com |

| Heterogeneous Catalysts | Zeolites (HBEA, HY), In₂O₃/MCM-41, Fe-K10 clay | Reusable, easy separation, reduced waste. acs.orgresearchgate.net |

| Green Catalysts | [CholineCl][ZnCl₂]₃, FeCl₃·6H₂O in ionic liquids | Environmentally friendly, potentially reusable, mild reaction conditions. rsc.orgrsc.orgbeilstein-journals.org |

Process Analytical Technologies and Monitoring in Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal of PAT is to ensure final product quality through process understanding and control. In the synthesis of this compound, PAT can be implemented to monitor the reaction in real-time, ensuring its efficiency and safety. americanpharmaceuticalreview.com

Spectroscopic techniques are the cornerstone of PAT for reaction monitoring. These methods can be applied in-situ using probes, providing real-time data without the need for sampling. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants (disappearance of the C-Cl stretch of the acyl chloride), the formation of the product (appearance of the ketone C=O stretch), and potentially intermediates. americanpharmaceuticalreview.com This allows for the determination of reaction kinetics and endpoint.

UV-Vis Spectroscopy: This technique can be used if the reactants, intermediates, or products have a distinct chromophore. It can track the concentration changes throughout the reaction. americanpharmaceuticalreview.commdpi.com

NMR Spectroscopy: While less common for real-time process monitoring due to instrumentation, flow NMR is an emerging PAT tool that can provide detailed structural information on the reaction components over time. rsc.org

Online Mass Spectrometry (MS): This technique is highly sensitive and selective and can be used to monitor the gas phase above a reaction or, with appropriate interfaces, the liquid phase. It is particularly useful for identifying intermediates and byproducts in real-time. americanpharmaceuticalreview.comacs.org

The data from these PAT tools can be used to build kinetic models of the reaction, enabling better process control and optimization. mt.com This leads to improved yield, purity, and process safety. mt.com

| PAT Tool | Information Provided | Application in Synthesis |

| FTIR/Raman Spectroscopy | Functional group analysis, concentration of species. mdpi.comfiveable.me | Real-time monitoring of reactant consumption and product formation, endpoint determination. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. mdpi.com | Tracking reaction progress if components absorb in the UV-Vis range. |

| Online Mass Spectrometry | Molecular weight of components, identification of byproducts. americanpharmaceuticalreview.comacs.org | Mechanistic studies, impurity profiling. |

| Flow NMR | Detailed structural information. rsc.org | In-depth reaction mechanism analysis. |

Chemical Reactivity and Transformations of 3 Chloro 1 4 Octylphenyl Propan 1 One

Reactivity of the Carbonyl Moiety

The ketone functional group in 3-Chloro-1-(4-octylphenyl)propan-1-one is a site of rich chemical reactivity, participating in a variety of nucleophilic addition, reduction, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. While specific research on this compound is centered on its role in pharmaceutical synthesis, its reactivity can be understood through the established principles of ketone chemistry with various nucleophiles.

Organometallic Reagents: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles that readily add to ketones. libretexts.org The reaction of an organometallic reagent with this compound would be expected to yield a tertiary alcohol after an acidic workup. It is important to note that with acyl halides and esters, these reagents can add twice. libretexts.orgsaskoer.ca

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-haloester and zinc metal, to a ketone. wikipedia.orgbyjus.com The product of a Reformatsky reaction with this compound would be a β-hydroxy ester. byjus.comiitk.ac.in This method is advantageous as the organozinc reagents are less reactive than Grignard or organolithium reagents, preventing unwanted side reactions. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Reaction Name | Reagent Type | Expected Product with this compound |

| Grignard Reaction | Organomagnesium Halide (e.g., CH₃MgBr) | Tertiary Alcohol |

| Organolithium Addition | Organolithium (e.g., CH₃Li) | Tertiary Alcohol |

| Reformatsky Reaction | Organozinc Halide (from α-haloester and Zn) | β-Hydroxy Ester |

Reduction Transformations

The carbonyl group can be reduced to a secondary alcohol. This transformation is a critical step in certain synthetic pathways.

Hydride Reductions: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are used to convert ketones to alcohols. In the synthesis of related compounds, sodium borohydride has been employed to reduce the keto group of heptanophenone (B155562) in the presence of aluminum chloride. Another key reaction involves the reduction of a ketone to a methylene (B1212753) group, which can be accomplished using triethylsilane (TES) in the presence of a Lewis acid like titanium tetrachloride. organic-chemistry.org

Condensation Reactions with Carbonyl and Nitrogen-Containing Compounds

Condensation reactions involving the carbonyl group are fundamental in forming new carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of molecular architectures.

Claisen-Schmidt Condensation (Chalcone Formation): This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325), or an α,β-unsaturated ketone. nih.govjetir.org While a direct example with this compound is not prominently documented, the general mechanism suggests it could react with an aromatic aldehyde to yield a chalcone derivative.

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where a ketone reacts with an active methylene compound in the presence of a weak base. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound which typically undergoes dehydration to form a conjugated enone. sigmaaldrich.com

Reaction with Hydrazines (Pyrazoline Synthesis): Ketones, particularly α,β-unsaturated ketones, react with hydrazines to form pyrazolines. chim.itsci-hub.se This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization. chim.it If this compound is first converted to its corresponding α,β-unsaturated derivative, it could then be reacted with a hydrazine (B178648) to synthesize a pyrazoline ring system. chim.itsci-hub.se

Reactivity of the Halogenated Alkyl Chain

The chlorine atom at the 3-position of the propane (B168953) chain is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary alkyl chloride functionality readily undergoes Sₙ2 reactions with a variety of nucleophiles.

A key transformation in the synthesis of Fingolimod involves the replacement of the chloro group with a nitro group. This is achieved through a nucleophilic substitution reaction using a nitrite (B80452) salt. In a documented procedure, this compound is reacted with sodium nitrite (NaNO₂) in N,N-dimethylformamide (DMF) to yield 3-Nitro-1-(4-octylphenyl)propan-1-one. chim.it This nitro derivative is a crucial intermediate that can be further reduced to an amine. jetir.orgrsc.org

Table 2: Nucleophilic Substitution for Nitro Group Introduction

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Nitrite (NaNO₂) | N,N-Dimethylformamide (DMF) | 3-Nitro-1-(4-octylphenyl)propan-1-one |

Synthesis of Oxygen- and Sulfur-Containing Analogues

The chlorine atom at the C-3 position of this compound is susceptible to nucleophilic substitution, a cornerstone reaction for introducing new functional groups. wikipedia.org This allows for the synthesis of various analogues, with oxygen and sulfur nucleophiles being of significant interest.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, displacing it as a chloride ion. up.ac.za

Oxygen-Containing Analogues: The introduction of an oxygen-based functional group, such as a hydroxyl or alkoxy group, can be achieved by reacting this compound with suitable oxygen nucleophiles. For instance, reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) in an aqueous solvent would yield the corresponding β-hydroxy ketone, 3-Hydroxy-1-(4-octylphenyl)propan-1-one . Similarly, using an alkoxide, such as sodium methoxide (B1231860) in methanol, would produce the methoxy (B1213986) analogue, 3-Methoxy-1-(4-octylphenyl)propan-1-one . These reactions are typically reversible. libretexts.org

Sulfur-Containing Analogues: Sulfur nucleophiles are generally more potent than their oxygen counterparts, leading to more efficient substitution reactions. msu.edulibretexts.org Reacting the parent compound with a hydrosulfide (B80085) salt like sodium hydrosulfide (NaSH) would lead to the formation of the thiol derivative, 3-Mercapto-1-(4-octylphenyl)propan-1-one . The use of a thiolate, such as sodium thiophenoxide, would yield the corresponding thioether. The synthesis of β-aryl-β-mercapto ketones from chalcone precursors highlights the favorability of forming the carbon-sulfur bond in these structures. nih.gov

The following table summarizes the expected substitution reactions:

| Nucleophile | Reagent Example | Product Name | Product Structure |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-1-(4-octylphenyl)propan-1-one | |

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-1-(4-octylphenyl)propan-1-one | |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 3-Mercapto-1-(4-octylphenyl)propan-1-one |

Elimination Reactions and Olefin Formation

In the presence of a base, this compound can undergo an elimination reaction to form an alkene. This process, known as dehydrochlorination, involves the removal of a proton from the α-carbon (C-2) and the chloride ion from the β-carbon (C-3).

This transformation typically proceeds through an E2 (elimination, bimolecular) mechanism, especially when a strong, non-nucleophilic base is used. The base abstracts the acidic α-proton, leading to the concerted formation of a double bond between C-2 and C-3 and the expulsion of the chloride leaving group. The resulting product is an α,β-unsaturated ketone, specifically 1-(4-octylphenyl)prop-2-en-1-one . This product is stabilized by the conjugation of the newly formed double bond with both the carbonyl group and the aromatic ring.

Common reagents and conditions for this type of elimination are summarized below:

| Base | Solvent | Expected Product |

| Sodium Hydroxide (NaOH) | Ethanol/Water | 1-(4-octylphenyl)prop-2-en-1-one |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 1-(4-octylphenyl)prop-2-en-1-one |

| Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 1-(4-octylphenyl)prop-2-en-1-one |

Transformations Involving the Aromatic Ring and Octyl Substituent

Beyond the reactivity of the chloropropanone chain, the substituted benzene (B151609) ring and its long alkyl chain offer further opportunities for chemical modification.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two existing substituents: the n-octyl group and the 3-chloropropanoyl group.

n-Octyl Group: As an alkyl group, it is an activating and ortho-, para-director.

3-Chloropropanoyl Group: As a ketone (an acyl group), it is a deactivating and meta-director.

When these directing effects are in opposition, the more strongly activating group dictates the position of substitution. In this case, the activating n-octyl group's influence will dominate. Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to the octyl group (i.e., C-3 and C-5 of the phenyl ring).

Typical EAS reactions could include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield 3-Chloro-1-(3-nitro-4-octylphenyl)propan-1-one . orgsyn.org

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in 1-(3-Bromo-4-octylphenyl)-3-chloropropan-1-one .

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-1-(3-nitro-4-octylphenyl)propan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-octylphenyl)-3-chloropropan-1-one |

Functionalization of the Alkyl Chain

The n-octyl chain, being a saturated hydrocarbon, is generally the least reactive part of the molecule. Its functionalization presents a significant chemical challenge due to the strength and non-polarity of its C-H bonds. However, specific transformations are possible.

One potential site of reaction is the benzylic position (the carbon atom of the octyl chain attached directly to the aromatic ring). Benzylic C-H bonds are weaker and more susceptible to oxidation or free-radical halogenation. However, achieving selectivity at this position without affecting other parts of the molecule would be difficult.

A more advanced and targeted approach involves terminal functionalization or remote functionalization . These strategies aim to introduce a functional group at the end of the alkyl chain (the ω-position) or at other specific, non-activated positions. nih.gov Such methods often rely on complex catalytic systems that can overcome the inherent unreactivity of C-H bonds, for instance, through directed C-H activation or isomerization reactions. nih.gov This process is also known as terminal oxidation. wikipedia.org

Applications of 3 Chloro 1 4 Octylphenyl Propan 1 One in Advanced Organic Synthesis

A Pivotal Intermediate in Complex Molecule Synthesisacs.orgnih.govsigmaaldrich.combu.edu.eg

The strategic placement of a reactive chlorine atom beta to a carbonyl group within a molecule containing a lipophilic octylphenyl tail makes 3-Chloro-1-(4-octylphenyl)propan-1-one a highly valuable intermediate in multi-step organic synthesis. acs.orgnih.govsigmaaldrich.combu.edu.eg This arrangement allows for a variety of chemical transformations, enabling the construction of complex molecular frameworks.

Precursor to Fingolimod and Its Structural Analoguesacs.orgnih.govbu.edu.eg

The most prominent application of this compound is in the synthesis of Fingolimod (FTY720), a widely used immunomodulating drug for treating multiple sclerosis. acs.orgnih.gov The synthesis of Fingolimod from this intermediate involves a series of well-defined chemical reactions.

The synthesis of Fingolimod from a related precursor, 3-bromo-1-(4-octylphenyl)propan-1-one, which shares similar reactivity with the chloro-analogue, typically follows a multi-step sequence:

Friedel-Crafts Acylation: The synthesis often begins with a Friedel-Crafts acylation of n-octylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield this compound. scielo.br The mechanism involves the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring.

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles. In one common route to Fingolimod, the chloro group is replaced by a nitro group (–NO₂) using a nitrite (B80452) salt, such as sodium nitrite. sigmaaldrich.comscielo.br

Reduction of the Carbonyl Group: The ketone group is typically reduced to a methylene (B1212753) group (–CH₂–). This can be achieved using reducing agents like triethylsilane in the presence of a strong acid. acs.org

Double Henry Reaction (Nitroaldol Reaction): The intermediate containing the nitro group then undergoes a double Henry reaction with formaldehyde. This reaction introduces the two hydroxymethyl groups that are characteristic of the 2-amino-1,3-propanediol (B45262) core of Fingolimod. acs.org

Reduction of the Nitro Group: In the final step, the nitro group is reduced to a primary amine (–NH₂) to yield Fingolimod. This reduction is often carried out via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). scielo.br

A summary of the key transformations is presented in the table below.

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | n-Octylbenzene, 3-Chloropropionyl chloride | AlCl₃ | This compound |

| 2 | Nucleophilic Substitution | This compound | Sodium Nitrite | 3-Nitro-1-(4-octylphenyl)propan-1-one |

| 3 | Carbonyl Reduction | 3-Nitro-1-(4-octylphenyl)propan-1-one | Triethylsilane, TFA | 1-(4-octylphenyl)-3-nitropropane |

| 4 | Double Henry Reaction | 1-(4-octylphenyl)-3-nitropropane, Formaldehyde | Base | 2-(4-octylphenethyl)-2-nitropropane-1,3-diol |

| 5 | Nitro Group Reduction | 2-(4-octylphenethyl)-2-nitropropane-1,3-diol | H₂, Pd/C | Fingolimod |

Fingolimod is a chiral molecule, and its biological activity resides in a single enantiomer. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. While the starting material, this compound, is achiral, chirality is introduced during the formation of the 2-amino-1,3-propanediol moiety.

Strategies for achieving chiral control in the synthesis of Fingolimod and its analogues, though not always starting directly from the chloro-intermediate, often involve:

Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to direct the formation of the desired enantiomer. Asymmetric synthesis of conformationally constrained analogues of Fingolimod has been reported, highlighting the importance of stereochemistry for biological activity. acs.orgnih.gov

Chiral Resolution: This method involves the separation of a racemic mixture of the final product or a key intermediate into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. rsc.org

Utility in the Construction of Diverse Organic Scaffolds

The reactivity of the β-haloketone functionality in this compound opens up avenues for the synthesis of various other organic scaffolds beyond Fingolimod. β-Haloketones are known to be versatile precursors for the synthesis of a wide range of heterocyclic compounds. nih.gov For instance, they can react with various binucleophiles to form five, six, or seven-membered rings.

One potential application is in the synthesis of substituted pyrimidines. The reaction of 1,3-dicarbonyl compounds or their equivalents with amidines is a classical method for pyrimidine (B1678525) synthesis. bu.edu.egchemtube3d.com The 3-chloro-1-propanone moiety can be considered a masked 1,3-dicarbonyl equivalent, which upon reaction with an appropriate nitrogen-containing binucleophile like an amidine, could lead to the formation of a pyrimidine ring.

Potential Applications in Material Science and Polymer Chemistryorganic-chemistry.org

While direct applications of this compound in material science are not extensively documented, its structural features suggest potential utility in this field. The long alkyl chain attached to an aromatic ring is a common motif in liquid crystals and other functional organic materials. researchgate.net Aromatic ketone polymers are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. americhem.com

The presence of the reactive ketone and chloro functionalities could allow for the incorporation of this molecule as a monomer or a functional additive in polymer synthesis. For example, the ketone group can be a site for polymerization or post-polymerization modification. derpharmachemica.com Furthermore, the long alkyl chain can influence the physical properties of polymers, such as their solubility and processability, and can be used to create superhydrophobic surfaces. organic-chemistry.org

Contributions to the Synthesis of Fine Chemicals and Specialty Compounds

The versatility of this compound as a synthetic intermediate suggests its potential role in the production of various fine and specialty chemicals. Its ability to participate in C-C and C-N bond-forming reactions makes it a valuable building block for creating complex molecules with tailored properties.

The long alkyl-substituted aromatic core is a feature found in various specialty chemicals, including certain agrochemicals and dyes. The reactivity of the chloroketone moiety allows for the attachment of diverse functional groups, which could be used to tune the biological activity or photophysical properties of the final product.

Mechanistic Investigations and Computational Studies of 3 Chloro 1 4 Octylphenyl Propan 1 One and Its Reactions

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods

The reactivity of 3-Chloro-1-(4-octylphenyl)propan-1-one is primarily dictated by the presence of two key functional groups: the ketone and the alkyl chloride. The electron-withdrawing nature of the carbonyl group significantly influences the reactivity of the α-carbon bearing the chlorine atom, making it susceptible to nucleophilic attack.

One of the principal reactions of α-haloketones is nucleophilic substitution, which typically proceeds via an SN2 mechanism. up.ac.zayoutube.com The rate of this reaction is notably faster than that of simple alkyl halides due to the electronic influence of the adjacent carbonyl group. nih.gov Kinetic studies, often monitored by techniques such as UV-Vis spectroscopy or chromatography, can provide quantitative data on the reaction rates. By systematically varying the concentration of the nucleophile and the substrate, the bimolecular nature of the reaction can be confirmed. lumenlearning.com

Another characteristic reaction of α-haloketones in the presence of a base is the Favorskii rearrangement. wikipedia.orgnrochemistry.comadichemistry.com This reaction leads to the formation of a carboxylic acid derivative, often with a skeletal rearrangement. adichemistry.comorganic-chemistry.org The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com Spectroscopic methods, particularly NMR, are invaluable in identifying the rearranged product and, in some cases, trapping or observing reaction intermediates to support the proposed mechanism.

The table below summarizes the expected reactivity of this compound with different reagents and the typical methods used to study these reactions.

Table 1: Expected Reactivity and Mechanistic Investigation Methods for this compound

| Reagent/Condition | Expected Reaction | Primary Investigation Techniques |

| Strong Nucleophile (e.g., I⁻, CN⁻) | Nucleophilic Substitution (SN2) | Kinetic studies (UV-Vis, HPLC), Spectroscopic product analysis (NMR, MS) |

| Base (e.g., NaOH, NaOEt) | Favorskii Rearrangement | Product isolation and characterization (NMR, IR, MS), Isotopic labeling studies |

| Reducing Agents (e.g., NaBH₄) | Reduction of the carbonyl group | Spectroscopic analysis of the resulting chlorohydrin (NMR, IR) |

Theoretical Chemistry Approaches to Understanding Reactivity

Computational chemistry provides powerful tools to complement experimental studies by offering a detailed view of molecular structures, electronic properties, and reaction pathways that are often difficult or impossible to observe directly.

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine properties such as orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. researchgate.netnih.gov This information is crucial for understanding the molecule's reactivity. For instance, the calculated LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most likely site for nucleophilic attack. The electrostatic potential map would visually show the electron-deficient regions, which are also prone to attack by nucleophiles. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states. acs.orgacs.org For the reactions of this compound, computational models can be built to study the SN2 and Favorskii rearrangement pathways.

By calculating the energies of the transition states, the activation energy for each pathway can be determined, allowing for a theoretical prediction of the most favorable reaction route. acs.orgmasterorganicchemistry.com For the SN2 reaction, the model would show the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-chlorine bond in a single step. lumenlearning.compearson.com For the Favorskii rearrangement, the model could help to confirm the step-wise mechanism involving the formation of the cyclopropanone intermediate. adichemistry.com

The following table presents typical findings from computational studies on analogous α-haloketone systems.

Table 2: Typical Computational Chemistry Findings for Reactions of α-Haloketones

| Computational Method | Investigated Property | Typical Findings |

| DFT (e.g., B3LYP/6-31G*) | Electronic Structure | The carbonyl carbon and the α-carbon are identified as primary electrophilic sites. |

| Transition State Search | Reaction Pathways | The SN2 pathway is generally found to have a lower activation energy than a hypothetical SN1 pathway. |

| IRC (Intrinsic Reaction Coordinate) | Mechanism Confirmation | The calculated reaction coordinate confirms the concerted nature of the SN2 reaction and the multi-step nature of the Favorskii rearrangement. |

Advanced Spectroscopic Characterization for Structural Confirmation

The unambiguous identification of this compound and its reaction products relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. chemconnections.org In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the protons of the octyl chain, and the two methylene (B1212753) groups of the propanone chain. chemicalbook.commiamioh.edu The protons on the carbon adjacent to the chlorine and the carbonyl group would have characteristic chemical shifts. chemicalbook.commiamioh.edu Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, with the carbonyl carbon appearing at a significantly downfield chemical shift. chemconnections.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.govnist.gov The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone. Other characteristic bands would include C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule, and a C-Cl stretching vibration. biointerfaceresearch.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. researchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the molecular ion and chlorine-containing fragment peaks.

The table below summarizes the expected spectroscopic data for the structural confirmation of this compound.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for aromatic protons (~7.2-8.0 ppm), methylene protons adjacent to carbonyl and chlorine (~3.3-4.0 ppm), and the octyl chain protons (~0.8-2.7 ppm). |

| ¹³C NMR | Signal for carbonyl carbon (~190-200 ppm), aromatic carbons (~120-140 ppm), carbon bearing chlorine (~40-50 ppm), and carbons of the octyl chain. |

| IR | Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation pattern showing loss of the octyl group and the chloromethyl group. |

Future Research Directions and Unexplored Avenues in the Chemistry of 3 Chloro 1 4 Octylphenyl Propan 1 One

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional syntheses of aromatic ketones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are corrosive and generate significant waste during aqueous workup. google.commt.com Future research must prioritize the development of green and sustainable synthetic protocols. beilstein-journals.orgnih.gov

Key areas for development include:

Heterogeneous Acid Catalysts: Replacing homogeneous Lewis acids with solid acid catalysts is a primary goal. Materials such as zeolites, clays (B1170129), metal oxides, and ion-exchange resins offer advantages like easier separation, reduced corrosion, and potential for regeneration and reuse. etsu.edunih.gov For instance, zeolites have demonstrated high conversion rates in the alkylation of benzene (B151609) and could be adapted for acylation reactions. etsu.edu

Green Solvents: The exploration of environmentally friendly solvents is crucial. Moving away from hazardous and volatile organic compounds towards greener alternatives like water, alcohols, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. nih.govrsc.orgnih.gov

Alternative Acylating Agents: Investigating alternatives to corrosive acyl chlorides, such as carboxylic acids or anhydrides, in conjunction with novel catalytic systems could lead to more atom-economical and environmentally benign processes. google.comnih.gov A photoredox-based method has been developed for coupling aromatic acids directly with organic bromides to form ketones, representing a significant upgrade in synthetic efficiency. nih.gov

Table 1: Comparison of Synthetic Routes for Propiophenone (B1677668) Derivatives

| Parameter | Traditional Friedel-Crafts Acylation | Future Sustainable Routes |

|---|---|---|

| Catalyst | Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃) mt.com | Heterogeneous Solid Acids (e.g., Zeolites, Clays, Metal Oxides) nih.gov |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane), Carbon Disulfide | Green Solvents (e.g., Water, Alcohols, Deep Eutectic Solvents) nih.gov |

| Byproducts | Large amounts of acidic aqueous waste, metal salt sludge | Minimal waste, recyclable catalysts nih.gov |

| Efficiency | Often requires stoichiometric catalyst, leading to low atom economy | Catalytic amounts, higher atom economy, potential for continuous processes beilstein-journals.orgnih.gov |

| Safety | Use of corrosive and hazardous reagents google.com | Reduced hazard profile, safer handling beilstein-journals.org |

Discovery of Novel Catalytic Transformations for Enhanced Efficiency

Beyond making existing processes greener, future research should aim to discover entirely new catalytic transformations to enhance synthetic efficiency. The Friedel-Crafts reaction, while fundamental, has limitations, including the potential for unwanted side reactions and the use of harsh catalysts. lumenlearning.comlibretexts.org

Promising research directions include:

Advanced Solid Acid Catalysts: The design of mesoporous graphitic carbon nitride (g-C₃N₄) materials has shown high catalytic conversions in Friedel-Crafts acylation reactions, offering a large surface area and tunable properties. rsc.org Similarly, modifying catalysts like zeolite Y with rare earth elements can improve conversion rates and selectivity. etsu.edu

Photoredox and Electrocatalysis: These emerging fields offer unique reaction pathways under mild conditions. nih.govvapourtec.com A synergistic approach using photoredox and nickel catalysis enables the direct coupling of aromatic carboxylic acids with organic halides to synthesize ketones, bypassing the need for pre-activated starting materials. nih.gov Such methods could be adapted for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one.

Bimetallic Nanoparticle Catalysts: The use of bimetallic nanoparticles, such as iron-ruthenium systems, has proven effective in the selective hydrodeoxygenation of acetophenone (B1666503) derivatives. rsc.org Exploring similar catalysts for the synthesis or transformation of this compound could yield highly selective and active systems.

Table 2: Potential Catalytic Systems for Synthesis/Transformation

| Catalytic System | Potential Application | Anticipated Advantage | Reference |

|---|---|---|---|

| Lanthanide-promoted Zeolites | Friedel-Crafts Acylation | High yield and improved selectivity | etsu.edu |

| Mesoporous g-C₃N₄ | Friedel-Crafts Acylation | High surface area, high conversion, environmentally benign | rsc.org |

| Photoredox/Nickel Dual Catalysis | Direct Ketone Synthesis from Carboxylic Acids | Mild conditions, high functional group tolerance, avoids harsh reagents | nih.gov |

| Fe-Ru Bimetallic Nanoparticles | Selective Reductions/Transformations | High activity and selectivity for specific functional groups | rsc.org |

Exploration of Undiscovered Reactivity Patterns and Synthetic Utilities

As an α-haloketone, this compound is a highly versatile synthetic building block due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. researchgate.netmdpi.com This dual reactivity allows for the construction of a wide array of complex organic molecules, particularly heterocycles, which are prevalent in medicinal chemistry. nih.govnih.govumn.edu

Future research should focus on:

Synthesis of Novel Heterocycles: The reaction of α-haloketones with various nucleophiles (containing N, S, or O) is a well-established method for synthesizing five- and six-membered rings. nih.govscilit.com Systematically exploring the reaction of this compound with a diverse library of dinucleophiles could lead to novel heterocyclic scaffolds with unique properties conferred by the 4-octylphenyl substituent.

Domino and Multicomponent Reactions: Designing one-pot reactions that leverage the compound's reactivity can streamline synthetic sequences. For example, a domino Knoevenagel condensation followed by an electrocyclization has been used to create pyran derivatives in an environmentally benign manner. rsc.org Similar strategies could be developed starting from this compound.

Cross-Coupling Reactions: Modern cross-coupling methodologies could be applied to either the chloro or aryl position (via transformation to a halide or triflate) to forge new carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic utility of this building block.

Table 3: Reactivity and Synthetic Potential

| Reagent/Reaction Type | Reactive Site | Potential Product Class | Reference |

|---|---|---|---|

| Ammonia/Amines | α-Carbon, Carbonyl | Imidazoles, Pyrroles, Aziridines | nih.gov |

| Thiourea/Thioamides | α-Carbon, Carbonyl | Thiazoles | researchgate.net |

| o-Hydroxycarbonyls | α-Carbon | Benzofurans | nih.gov |

| Aldehydes/Ketones (Aldol-type) | α-Carbon | Oxiranes, α,β-Unsaturated Ketones | nih.gov |

| Cyanide/Thiocyanate | α-Carbon | β-Ketonitriles, β-Ketothiocyanates | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant technological leap in chemical manufacturing. acs.orgwikipedia.org These technologies offer enhanced safety, precise control over reaction parameters, improved scalability, and the potential for high-throughput optimization. tcichemicals.comresearchgate.net

Future avenues for exploration include:

Continuous Flow Synthesis: Developing a flow process for the synthesis of this compound could mitigate the hazards associated with exothermic reactions and the handling of corrosive reagents. acs.org Flow chemistry allows for superior heat and mass transfer, leading to faster reactions and higher yields. tcichemicals.com This approach is particularly advantageous for transformations involving hazardous reagents or intermediates. acs.org

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesizing or functionalizing the target compound. wikipedia.orgsigmaaldrich.com This accelerates the research and development cycle significantly.

Multi-step Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous flow process (telescoped synthesis) can dramatically improve efficiency by eliminating the need for isolation and purification of intermediates. acs.orgresearchgate.net A future goal could be the development of a fully automated, multi-step flow synthesis of a final active molecule starting from 1-octylbenzene and 3-chloropropionyl chloride.

Table 4: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials; potential for thermal runaway. | Smaller reaction volumes, superior heat transfer, inherently safer for hazardous reactions. acs.orgtcichemicals.com |

| Control | Difficult to precisely control temperature and mixing, leading to gradients. | Precise control over temperature, pressure, and residence time. acs.org |

| Scalability | Scaling up can be non-linear and challenging ("scale-up effect"). | Scalable by running the system for longer periods ("scaling-out"). researchgate.net |

| Efficiency | Often involves multiple workup and isolation steps. | Enables multi-step "telescoped" reactions, reducing waste and time. acs.orgresearchgate.net |

| Reproducibility | Can be variable depending on scale and operator. | High reproducibility due to automation and precise control. tcichemicals.com |

Q & A

Q. What are the optimal synthetic routes for 3-chloro-1-(4-octylphenyl)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer:

-

Friedel-Crafts Acylation : A common method involves reacting 4-octylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization requires anhydrous conditions and precise stoichiometry to minimize side reactions (e.g., polyacylation) .

-

Alternative Routes : Halogenation of pre-formed propan-1-one derivatives (e.g., via Cl₂ or SOCl₂) under controlled temperatures (40–60°C) can achieve >80% purity .

-

Data Table :

Method Catalyst Yield (%) Purity (%) Reference ID Friedel-Crafts AlCl₃ 65–75 90–95 Halogenation SOCl₂ 70–85 85–90

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectroscopic data?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the ketone group (δ ~195 ppm in ¹³C) and chloroalkyl chain (δ 3.8–4.0 ppm for CH₂Cl in ¹H). Compare with analogs like 3-chloro-1-(4-methoxyphenyl)propan-1-one, where methoxy groups shift aromatic proton signals .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₅ClO: calc. 281.1545) to confirm molecular weight .

- X-ray Crystallography : For definitive confirmation, use SHELXL (SHELX suite) to refine crystal structures, particularly if polymorphism or stereochemical anomalies arise .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

Methodological Answer:

- Solubility : Highly lipophilic due to the octyl chain; soluble in DCM, THF, and DMSO but insoluble in water. Use polar aprotic solvents for reactions .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store in inert atmospheres (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

-

Comparative Analog Synthesis : Synthesize derivatives with varied substituents (e.g., 3-chloro-1-(4-fluorophenyl)propan-1-one) to assess the impact of halogen position and alkyl chain length on biological targets .

-

In Vitro Assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli) and compare with structurally related compounds (e.g., 3-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one, MIC: 0.125–12.5 µg/mL) .

-

Data Table :

Derivative Target Activity MIC (µg/mL) Reference ID Parent Compound Gram+ Bacteria 8–12 4-Fluoro Analog Gram– Bacteria 10–15

Q. What strategies mitigate contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA aminotransferase, and validate with enzyme inhibition assays .

Q. How can in vivo toxicity and pharmacokinetic profiles be evaluated methodologically?

Methodological Answer:

- Zebrafish Models : Assess acute toxicity (LC₅₀) and bioaccumulation in embryos. Monitor behavioral changes (e.g., locomotor activity) to infer neurotoxicity .

- Rodent Studies : Administer intraperitoneally (5–20 mg/kg) and measure plasma half-life via LC-MS/MS. Compare with analogs like 3-chloro-1-(4-cyclobutylpiperazin-1-yl)propan-1-one (t₁/₂: 2.5 hr) .

Q. What advanced techniques resolve crystallographic challenges (e.g., twinning, low-resolution data)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.